molecular formula C5H10FN B11761988 cis-3-Fluoro-4-methylpyrrolidine

cis-3-Fluoro-4-methylpyrrolidine

Cat. No.: B11761988
M. Wt: 103.14 g/mol
InChI Key: HPCFSOFBKLAFII-UHNVWZDZSA-N
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Description

cis-3-Fluoro-4-methylpyrrolidine: is a fluorinated pyrrolidine derivative with the molecular formula C5H10FN.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of cis-3-Fluoro-4-methylpyrrolidine typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of Selectfluor® as a fluorinating agent. The reaction conditions often involve mild temperatures and specific solvents to achieve high yields .

Industrial Production Methods: : Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorinating reagents and optimized reaction conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: : cis-3-Fluoro-4-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

cis-3-Fluoro-4-methylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of cis-3-Fluoro-4-methylpyrrolidine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of enzymatic activity and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its applicability in various research fields .

Properties

Molecular Formula

C5H10FN

Molecular Weight

103.14 g/mol

IUPAC Name

(3R,4R)-3-fluoro-4-methylpyrrolidine

InChI

InChI=1S/C5H10FN/c1-4-2-7-3-5(4)6/h4-5,7H,2-3H2,1H3/t4-,5+/m1/s1

InChI Key

HPCFSOFBKLAFII-UHNVWZDZSA-N

Isomeric SMILES

C[C@@H]1CNC[C@@H]1F

Canonical SMILES

CC1CNCC1F

Origin of Product

United States

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